Pyridin-2-yl (tetrahydrofuran-3-yl)carbonate
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Overview
Description
Pyridin-2-yl (tetrahydrofuran-3-yl)carbonate is a chemical compound that features a pyridine ring and a tetrahydrofuran ring connected through a carbonate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridin-2-yl (tetrahydrofuran-3-yl)carbonate typically involves the reaction of pyridin-2-yl alcohol with tetrahydrofuran-3-yl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions: Pyridin-2-yl (tetrahydrofuran-3-yl)carbonate can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic conditions.
Major Products:
Oxidation: Pyridin-2-yl (tetrahydrofuran-3-yl)carboxylate.
Reduction: Pyridin-2-yl (tetrahydrofuran-3-yl)methanol.
Substitution: Various substituted pyridin-2-yl (tetrahydrofuran-3-yl) derivatives.
Scientific Research Applications
Pyridin-2-yl (tetrahydrofuran-3-yl)carbonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of pyridin-2-yl (tetrahydrofuran-3-yl)carbonate involves its interaction with specific molecular targets. The carbonate group can undergo hydrolysis to release pyridin-2-yl alcohol and tetrahydrofuran-3-yl alcohol, which can then interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Pyridin-2-yl (tetrahydrofuran-3-yl)carboxylate: Similar structure but with a carboxylate group instead of a carbonate group.
Pyridin-2-yl (tetrahydrofuran-3-yl)methanol: Similar structure but with a hydroxyl group instead of a carbonate group.
Uniqueness: Pyridin-2-yl (tetrahydrofuran-3-yl)carbonate is unique due to its carbonate linkage, which imparts distinct chemical reactivity and stability compared to its analogs. This uniqueness makes it a valuable compound for specific applications in synthesis and material science.
Properties
IUPAC Name |
oxolan-3-yl pyridin-2-yl carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-10(14-8-4-6-13-7-8)15-9-3-1-2-5-11-9/h1-3,5,8H,4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYLTYIZLLZSGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC(=O)OC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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